2,5,8,11-Tetraoxatridecane

Catalog No.
S14300775
CAS No.
7382-29-8
M.F
C9H20O4
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetraoxatridecane

CAS Number

7382-29-8

Product Name

2,5,8,11-Tetraoxatridecane

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3

InChI Key

JRRDISHSXWGFRF-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOC

2,5,8,11-Tetraoxatridecane is a heterocyclic compound characterized by its unique structure that includes multiple ether linkages. Its molecular formula is C9_9H20_{20}O4_4, and it has a molecular weight of 224.32 g/mol. The compound features a chain of thirteen carbon atoms interspersed with four oxygen atoms, which contribute to its distinct chemical properties and potential applications in various fields of research and industry.

  • Oxidation: The thiol group in derivatives can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Reduction: This compound can be reduced to yield simpler thiol derivatives.
  • Substitution: The ether linkages present in the compound can participate in substitution reactions with various electrophiles, often using oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride .

The synthesis of 2,5,8,11-Tetraoxatridecane can be achieved through several methods:

  • Base-Catalyzed Reaction: One common method involves reacting tetraethylene glycol with thiol-containing reagents in the presence of a base catalyst. This facilitates the formation of the desired compound through ether linkages.
  • Iodination: Another approach includes iodination processes where tetraoxatridecane precursors are reacted with iodine in the presence of oxidizing agents like hydrogen peroxide .
  • Industrial Production: In industrial settings, optimized conditions are maintained for large-scale production to ensure high yields and purity.

2,5,8,11-Tetraoxatridecane has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
  • Biotechnology: Potential applications in drug delivery systems due to its ability to form stable complexes with biological molecules.
  • Material Science: Its unique chemical properties may be harnessed in developing new materials with specific functionalities.

Interaction studies involving 2,5,8,11-Tetraoxatridecane focus on its binding affinity with biomolecules. These investigations assess how the compound interacts with proteins and nucleic acids, contributing to understanding its potential as a drug delivery vehicle or therapeutic agent. Modifications to its structure can significantly affect binding efficacy and specificity.

Several compounds share structural similarities with 2,5,8,11-Tetraoxatridecane. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
2,5,8,11-Tetraoxatridecan-13-alContains an aldehyde group at position 13Alters reactivity compared to 13-chloro variant
2,5,8,11-Tetraoxatridecan-13-thiolContains a thiol group at position 13Potentially increases reactivity towards electrophiles
13-Azido-2,5,8,11-tetraoxatridecaneContains an azide group at position 13Useful in click chemistry applications
13-Bromo-2,5,8,11-tetraoxatridecaneContains a bromine atom at position 13Allows for substitution reactions
13-Chloro-2,5,8,11-tetraoxatridecaneContains a chlorine atom at position 13Influences chemical behavior and interactions

The uniqueness of 2,5,8,11-Tetraoxatridecane lies in its specific arrangement of ether groups combined with functional groups that influence its reactivity and interactions compared to similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

192.13615911 g/mol

Monoisotopic Mass

192.13615911 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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